[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride
Description
[3-(Triazol-1-yl)cyclobutyl]methanamine dihydrochloride is a small-molecule compound featuring a cyclobutyl core substituted with a 1,2,3-triazole ring and a methanamine group, stabilized as a dihydrochloride salt. Key properties include:
- Molecular Formula: C$8$H${15}$Cl$2$N$3$ (as per structurally similar analogs in and ).
- Molecular Weight: ~224.13–246.14 g/mol (varies based on stereochemistry and substituent positions) .
- CAS Number: EN300-745560 ().
The compound’s rigid cyclobutyl scaffold and triazole moiety make it a promising building block for drug discovery, particularly in targeting receptors or enzymes requiring planar heterocyclic interactions. Its dihydrochloride form enhances solubility, facilitating biological testing .
Properties
IUPAC Name |
[3-(triazol-1-yl)cyclobutyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-5-6-3-7(4-6)11-2-1-9-10-11;;/h1-2,6-7H,3-5,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMKBSDBBREDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CN=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is often catalyzed by copper (Cu(I)) and can be carried out in aqueous medium. The reaction conditions are generally mild, and the reaction proceeds with high regioselectivity to form 1,4-disubstituted 1,2,3-triazoles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the cyclobutyl ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or cyclobutyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield different triazole oxides, while substitution reactions can introduce various functional groups onto the cyclobutyl ring.
Scientific Research Applications
Chemistry
In synthetic chemistry, [3-(Triazol-1-yl)cyclobutyl]methanamine; dihydrochloride serves as a building block for more complex molecules. Its triazole moiety is particularly valuable for constructing various derivatives that can be used in further chemical reactions.
Biology
The compound is studied for its interactions with biological molecules. The triazole ring can engage in hydrogen bonding with proteins and enzymes, making it a useful tool in biochemical research. For instance, studies have shown that compounds with triazole structures can stabilize microtubules, which are critical for cellular structure and function .
Medicine
In medicinal chemistry, [3-(Triazol-1-yl)cyclobutyl]methanamine; dihydrochloride is investigated for its potential therapeutic properties. Its ability to modulate biological targets positions it as a candidate for drug development aimed at treating various diseases, including neurodegenerative disorders. Research has highlighted its role in stabilizing microtubules in cellular models, which may have implications for conditions like Alzheimer's disease .
Industry
The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials. The industrial synthesis methods often involve automated reactors that facilitate large-scale production while maintaining quality standards.
Case Studies
Several studies have documented the applications of this compound:
- Microtubule Stabilization : Research involving transgenic mouse models has demonstrated that compounds similar to [3-(Triazol-1-yl)cyclobutyl]methanamine can stabilize microtubules effectively. This stabilization is crucial for maintaining cellular integrity and has potential therapeutic implications in neurodegenerative diseases .
- Drug Development : Investigations into the pharmacological properties of triazole-containing compounds have revealed their potential as drug candidates targeting specific pathways involved in disease progression .
Mechanism of Action
The mechanism of action of [3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Structure Flexibility: The cyclobutyl core in the target compound provides conformational rigidity compared to phenyl () or azetidine () analogs. This rigidity may enhance binding specificity in drug-target interactions .
Substituent Effects :
- The 1,2,3-triazole group enables hydrogen bonding and dipole interactions, critical for binding to biological targets. In contrast, trifluoromethylphenyl substituents () introduce strong electron-withdrawing effects, enhancing lipophilicity and membrane permeability .
- Butenyl-substituted triazoles () add aliphatic flexibility, which may improve solubility but reduce target affinity compared to rigid cyclobutyl systems.
Physicochemical Properties: The dihydrochloride salt form in the target compound and analogs (e.g., ) improves aqueous solubility, crucial for in vitro assays. Molecular weights range from 224.13 to 261.15 g/mol, aligning with Lipinski’s rule for drug-likeness.
Applications :
- The target compound is primarily used in early-stage drug discovery (), while butenyl-triazole derivatives () are leveraged in agrochemical development due to their reactivity with plant enzymes.
- Phenyl-triazolylmethyl analogs () serve as versatile scaffolds for kinase inhibitors, whereas benzylazetidine derivatives () are explored for CNS targets due to their compact size.
Synthesis and Handling :
- Most analogs are synthesized via cycloaddition or nucleophilic substitution reactions, followed by salt formation with HCl (). For example, free amines are treated with aqueous HCl to yield dihydrochloride salts .
- Safety protocols for handling (e.g., PPE, ventilation) are consistent across analogs, though specific hazard data for the target compound remain unconfirmed ().
Biological Activity
[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological significance, particularly in drug design. The cyclobutyl moiety contributes to its unique conformational flexibility, potentially influencing its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various pathogenic microorganisms. The mechanism often involves interference with cell wall synthesis or metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death and proliferation inhibition. The compound's ability to modulate these pathways makes it a candidate for further development in cancer therapeutics .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism, leading to disrupted energy production in microbial cells.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptors involved in cellular signaling, influencing processes such as inflammation and cell growth .
Case Studies
Several studies have highlighted the biological efficacy of triazole-containing compounds:
- Antimicrobial Efficacy : A study demonstrated that a triazole derivative showed strong activity against resistant strains of bacteria, suggesting its potential role in addressing antibiotic resistance issues.
- Cancer Cell Line Studies : In vitro tests on human breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
- Inflammation Models : Animal studies indicated that the compound reduced inflammatory markers in carrageenan-induced models, suggesting anti-inflammatory properties that could complement its antimicrobial and anticancer activities .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(Triazol-1-yl)cyclobutyl]methanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization and coupling reactions. A common approach includes:
- Step 1 : Formation of the cyclobutyl scaffold via [2+2] photocycloaddition or ring-closing metathesis.
- Step 2 : Introduction of the triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 3 : Amine functionalization followed by dihydrochloride salt formation under acidic conditions .
- Optimization : Reaction temperature (0–25°C) and pH (6–7) are critical for yield and purity. Use HPLC to monitor intermediate formation .
Q. How should researchers characterize the structural purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm cyclobutyl ring geometry (e.g., trans vs. cis substitution) and triazole proton signals .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 224.13) .
Q. What safety protocols are essential for handling this dihydrochloride salt?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Keep in airtight glass containers at 2–8°C to prevent hygroscopic degradation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels .
Q. What in vitro assays are suitable for preliminary biological screening?
- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like GPCRs or kinases .
- Enzyme Inhibition : Conduct dose-response curves (IC50) with luciferase-based ATPase assays .
- Cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays (72-hour exposure) .
Advanced Research Questions
Q. How do structural modifications (e.g., triazole vs. imidazole substituents) impact biological activity?
- SAR Insights :
| Substituent | Target Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|
| Triazole | 12.3 ± 1.2 | 4.5 |
| Imidazole | 45.6 ± 3.8 | 2.1 |
- The triazole group enhances target selectivity due to stronger hydrogen bonding .
- Methodology : Compare analogs via molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations .
Q. How can researchers resolve contradictions in reported IC50 values across studies?
- Root Causes : Variability may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic drift .
- Validation Steps :
- Replicate assays using standardized protocols (e.g., Eurofins Panlabs).
- Cross-validate with orthogonal methods (e.g., thermal shift assays vs. enzymatic activity) .
Q. What advanced techniques are recommended for studying metabolic stability?
- In vitro Models :
- Liver Microsomes : Incubate with NADPH (1 mM) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .
- In vivo : Administer to rodents and profile plasma metabolites using UPLC-QTOF .
Q. How does the dihydrochloride salt form influence pharmacokinetics compared to freebase?
- Key Differences :
| Property | Dihydrochloride | Freebase |
|---|---|---|
| Aqueous Solubility | 8.2 mg/mL | 0.3 mg/mL |
| Oral Bioavailability | 62% | 18% |
- Mechanism : The salt form improves dissolution in gastrointestinal fluid, enhancing absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
